

The Crystal Structure of CeIn₃ and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cerium;indium	
Cat. No.:	B15484449	Get Quote

Published: October 27, 2025

Audience: Researchers, scientists, and materials development professionals.

Abstract

Cerium Indide (CeIn₃) is a prototypical heavy-fermion compound that has garnered significant interest for its complex electronic and magnetic properties, including antiferromagnetism, pressure-induced unconventional superconductivity, and quantum criticality. Its relatively simple cubic crystal structure serves as a foundational building block for a larger family of strongly correlated materials. This technical guide provides an in-depth analysis of the crystal structure of CeIn₃, the impact of elemental substitutions and external pressure, and the experimental methodologies employed for its characterization. Quantitative crystallographic data is presented in structured tables, and key relationships and experimental workflows are visualized using diagrams.

The Core Crystal Structure of Celn₃

CeIn₃ crystallizes in the cubic AuCu₃-type structure, a common arrangement for intermetallic compounds. This structure is characterized by a cubic unit cell with the Cerium (Ce) atom at the corner positions and the Indium (In) atoms at the face-centered positions. This arrangement gives rise to a highly symmetric and three-dimensional electronic environment, which is crucial for its physical properties.



The crystallographic details for pristine CeIn₃ are summarized in the table below. The Ce atom is coordinated by twelve In atoms, forming a cuboctahedron. This high coordination number is a key feature of this structure type.

Parameter	Value	Reference
Crystal System	Cubic	[1]
Structure Type	AuCu₃	[1]
Space Group	Pm-3m (No. 221)	[1]
Lattice Parameter (a)	4.689 Å	[2]
Unit Cell Volume	103.1 ų	(Calculated)
Atomic Positions	Ce (1a): (0, 0, 0) In (3c): (0.5, 0.5, 0)	[1]
Z (Formula Units/Cell)	1	(Calculated)

Structural Variants and Derivatives

The foundational CeIn₃ structure can be modified through elemental substitution or the application of external stimuli like pressure. These modifications systematically tune its electronic and magnetic ground states.

Substitutional Variants

Chemical doping is a primary method for investigating the evolution of physical properties in CeIn₃. Substitution can occur on either the Ce site (A-site) or the In site (B-site).

A-Site Substitution (Ce_{1-x}La_xIn₃): Lanthanum (La), which is isoelectronic to Ce but lacks 4f electrons, acts as a non-magnetic diluent. Substituting La for Ce in Ce_{1-x}La_xIn₃ suppresses the magnetic ordering temperature. Structurally, the system maintains the cubic AuCu₃-type structure across the entire doping range. The lattice parameter expands linearly with increasing La concentration, following Vegard's Law, due to the larger ionic radius of La³⁺ compared to Ce³⁺.[2]



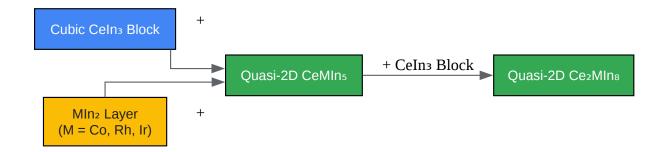
B-Site Substitution ($CeIn_{3-x}Sn_x$): Substituting Tin (Sn) for Indium (In) introduces electron doping and significantly alters the electronic hybridization. The $CeIn_{3-x}Sn_x$ system also retains the cubic $AuCu_3$ -type structure.[3] This substitution allows for the tuning of the ground state from the antiferromagnetic state of $CeIn_3$ to the intermediate-valent state of the parent compound $CeSn_3$.[3]

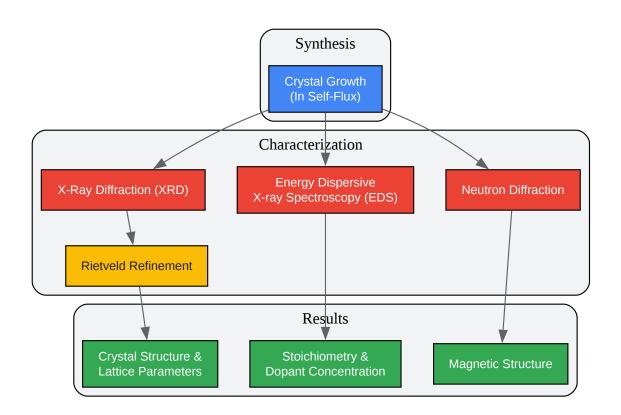
Compound	Lattice Parameter (a)	Reference
Celn₃	4.689 Å	[2]
Laln₃	4.755 Å	[2]
CeSn₃	4.722 Å	[4]

Structurally-Related Ternary Compounds

CeIn₃ is a fundamental structural building block for more complex, quasi-two-dimensional heavy-fermion superconductors.[5] In compounds like CeMIn₅ (where M = Co, Rh, Ir), layers of CeIn₃ are separated by layers of MIn₂. This creates a layered structure where the dimensionality of the electronic and magnetic interactions can be tuned.







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- To cite this document: BenchChem. [The Crystal Structure of CeIn₃ and its Derivatives: A
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